

# Application Notes: Upadacitinib in Combination with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ApUpG     |           |
| Cat. No.:            | B13748610 | Get Quote |

### Introduction

Upadacitinib is an oral, selective Janus kinase (JAK) 1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), atopic dermatitis, and inflammatory bowel disease (IBD).[1] Its mechanism of action involves the targeted inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is crucial for the cellular response to a wide range of pro-inflammatory cytokines.[2][3] The rationale for using Upadacitinib in combination with other immunomodulators is to achieve synergistic or additive efficacy, overcome treatment resistance, or allow for dose reduction of one or both agents, potentially improving the safety profile. This document provides an overview of clinical data and key experimental protocols for evaluating Upadacitinib in combination therapies.

## **Mechanism of Action: The JAK-STAT Pathway**

The therapeutic effect of Upadacitinib stems from its potent and selective inhibition of JAK1.[2]

- Cytokine Signaling: Pro-inflammatory cytokines (e.g., IL-6, interferons) bind to their corresponding receptors on the cell surface.[4][5]
- JAK Activation: This binding event brings the intracellular domains of the receptors into proximity, leading to the activation of associated JAK enzymes (JAK1, JAK2, JAK3, TYK2).
   [2]







- STAT Phosphorylation: Activated JAKs phosphorylate STAT proteins.[4]
- Gene Transcription: Phosphorylated STATs form dimers, translocate to the cell nucleus, and bind to DNA to regulate the transcription of genes involved in inflammation, immune cell proliferation, and survival.[5]

Upadacitinib acts as an ATP-competitive inhibitor at the JAK1 enzyme, blocking the phosphorylation of STATs and thereby interrupting this pro-inflammatory signaling cascade.[2] [5] Its selectivity for JAK1 is higher than for JAK2, JAK3, and TYK2, which may contribute to its specific efficacy and safety profile.[4]





JAK-STAT Signaling & Upadacitinib Inhibition

Click to download full resolution via product page

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.



## **Clinical Applications and Data Summary**

The combination of Upadacitinib with methotrexate (MTX) is a well-established and approved regimen for rheumatoid arthritis. Clinical trial data demonstrate superior efficacy over MTX monotherapy.

Table 1: Efficacy of Upadacitinib + Methotrexate in RA Patients (SELECT-COMPARE Trial)

| Endpoint (at Week<br>26)                 | Upadacitinib 15 mg<br>+ MTX | Adalimumab 40 mg<br>+ MTX | Placebo + MTX |
|------------------------------------------|-----------------------------|---------------------------|---------------|
| ACR20 Response                           | 71%                         | 63%                       | 36%           |
| ACR50 Response                           | 45%                         | 29%                       | 15%           |
| ACR70 Response                           | 25%                         | 13%                       | 5%            |
| DAS28-CRP ≤3.2<br>(Low Disease Activity) | 45%                         | 29%                       | 14%           |
| Mean Change in mTSS*                     | 0.24                        | N/A                       | 0.77          |

Note: mTSS (modified Total Sharp Score) measures radiographic progression. Data is from the SELECT-COMPARE and SELECT-EARLY studies.[6][7][8]

Analysis of pooled data from the SELECT-PsA 1 and SELECT-PsA 2 trials in psoriatic arthritis also shows that the efficacy of Upadacitinib is consistent whether administered as monotherapy or in combination with non-biologic DMARDs.[9]

The combination of Upadacitinib with biologic DMARDs (e.g., TNF inhibitors, IL inhibitors) or other JAK inhibitors is not recommended in approved labeling due to the potential for increased immunosuppression and risk of serious infections.[10] However, this approach is being explored in clinical practice for treatment-refractory patients. The data are limited to small, retrospective studies and case series.

Table 2: Summary of Investigational Use of Upadacitinib with Biologics



| Indication                             | Combination<br>Agents                                                               | Study Type                                    | Key Efficacy<br>Findings                                                                                 | Key Safety<br>Findings                                                                             |
|----------------------------------------|-------------------------------------------------------------------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Psoriasis /<br>Psoriatic<br>Arthritis  | Upadacitinib +<br>IL-17 or IL-23<br>inhibitors (e.g.,<br>guselkumab,<br>ixekizumab) | Retrospective chart review (N=3)[11][12] [13] | All patients, previously refractory to monotherapy, showed significant symptom improvement. [11][12][13] | One patient experienced shingles and diverticulitis; no MACE or VTE events were reported. [11][12] |
| Inflammatory<br>Bowel Disease<br>(IBD) | Upadacitinib +<br>Biologics (e.g.,<br>risankizumab)                                 | Retrospective study[14]                       | Combination therapy showed promise in managing refractory cases. [14]                                    | Data on safety is still emerging and requires further investigation.                               |

| Refractory Crohn's Disease | Upadacitinib + Ustekinumab | N/A | A US study reported this combination appeared effective and safe.[15] | Long-term safety data is limited. |

Critical Note: These combinations represent an off-label use and should only be considered in specific clinical circumstances after a thorough risk-benefit assessment. Larger, controlled trials are needed to establish the safety and efficacy of these regimens.

## **Experimental Protocols**

## Protocol 1: In Vitro Assessment of STAT Phosphorylation Inhibition by Flow Cytometry

This protocol assesses the ability of Upadacitinib, alone or in combination, to inhibit cytokine-induced STAT phosphorylation in immune cells (e.g., human PBMCs or a specific T cell line). [16][17][18]



Workflow: In Vitro STAT Phosphorylation Assay



Click to download full resolution via product page

**Caption:** Workflow for assessing STAT phosphorylation via flow cytometry.



### Methodology:

- Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation or use a relevant cell line. Culture cells in appropriate media. For primary cells, it may be necessary to starve them of cytokines for 2-4 hours to reduce baseline phosphorylation.[16]
- Drug Incubation: Plate approximately 0.5-1 x 10<sup>6</sup> cells per well. Pre-incubate cells with serial dilutions of Upadacitinib, the second immunomodulator, the combination of both, or a vehicle control (e.g., DMSO) for 1-2 hours.
- Cytokine Stimulation: Add a pre-determined concentration of a relevant cytokine (e.g., IL-6 to stimulate STAT3, or IL-7 for STAT5) and incubate for a short period (typically 15-30 minutes) at 37°C.[4][16]
- Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells with 1.5-2% paraformaldehyde (PFA) for 10 minutes at room temperature. Permeabilize the cells by adding ice-cold 90% methanol and incubating for at least 30 minutes on ice.[16]
- Staining: Wash the cells and stain with fluorescently-labeled antibodies. Include a surface marker (e.g., anti-CD4 for T-helper cells) and an intracellular antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 Alexa Fluor 647).[19]
- Data Acquisition: Analyze the samples on a flow cytometer.
- Data Analysis: Gate on the cell population of interest. Quantify the Median Fluorescence Intensity (MFI) of the p-STAT signal in each treatment group. Calculate the IC50 (half-maximal inhibitory concentration) for each compound and assess for synergy or additivity in the combination groups.

## **Protocol 2: In Vitro Cytokine Quantification by ELISA**

This protocol measures the effect of drug combinations on the production and secretion of proinflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) from stimulated immune cells.

Methodology:

### Methodological & Application





- Cell Plating and Drug Incubation: Plate PBMCs or other relevant immune cells (e.g., macrophages) in a 96-well plate. Treat cells with Upadacitinib, a second immunomodulator, their combination, or a vehicle control for 1-2 hours.
- Cell Stimulation: Add a stimulus to induce cytokine production (e.g., Lipopolysaccharide [LPS] for TNF-α and IL-6 from monocytes). Incubate for 18-24 hours.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines.
- ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions.
   [20]
  - Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
  - Block non-specific binding sites.
  - Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate. Incubate to allow the cytokine to bind to the capture antibody.[20]
  - Wash the plate and add a biotinylated detection antibody.
  - Wash the plate and add a streptavidin-HRP (Horseradish Peroxidase) conjugate.
  - Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
     [20]
  - Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting absorbance versus cytokine concentration. Use this curve to calculate the concentration of the cytokine in each experimental sample. Compare the levels of cytokine inhibition between monotherapy and combination therapy groups. For analyzing multiple cytokines simultaneously from a small sample volume, multiplex assays (e.g., Luminex-based) are a more efficient alternative.[21]



# Protocol 3: In Vivo Model of Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model to evaluate the efficacy of anti-arthritic drugs in vivo. It mimics many aspects of human rheumatoid arthritis.

**Caption:** Timeline and workflow for a preclinical CIA mouse model.

### Methodology:

- Animals: Use a susceptible mouse strain, such as DBA/1.
- Induction of Arthritis:
  - Day 0 (Primary Immunization): Emulsify chicken type II collagen (CII) in Complete
     Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.[23]
  - Day 21 (Booster Immunization): Administer a second intradermal injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).

#### Treatment:

- Monitor mice daily for the onset of arthritis, which typically occurs around day 25-28.
- Once clinical signs appear, randomize mice into treatment groups (e.g., Vehicle, Upadacitinib, Immunomodulator B, Combination).
- Administer compounds daily (or as per their pharmacokinetic profile) via an appropriate route (e.g., oral gavage for Upadacitinib).

#### Efficacy Assessment:

- Clinical Scoring: Monitor disease progression 2-3 times per week. Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4. The maximum score per mouse is 16.
- Paw Thickness: Measure paw swelling using digital calipers.



- Body Weight: Record body weight as an indicator of general health.
- Terminal Analysis (e.g., Day 50):
  - Histopathology: Collect hind paws, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
  - Serum Analysis: Collect blood to measure levels of systemic cytokines (via ELISA/multiplex) and anti-CII antibody titers.
  - Micro-CT Imaging: For a detailed quantitative analysis of bone erosion, paws can be analyzed using micro-computed tomography.
- Data Analysis: Compare clinical scores, paw thickness, and histological scores between treatment groups to determine the efficacy of the combination therapy relative to monotherapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 6. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]

### Methodological & Application





- 7. THU0211 RADIOGRAPHIC OUTCOMES IN PATIENTS WITH RHEUMATOID ARTHRITIS RECEIVING UPADACITINIB AS MONOTHERAPY OR IN COMBINATION WITH METHOTREXATE: RESULTS AT 2 YEARS FROM THE SELECT-COMPARE AND SELECT-EARLY STUDIES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Efficacy and Safety of Upadacitinib Monotherapy in Methotrexate-Naive Patients With Moderately-to-Severely Active Rheumatoid Arthritis (SELECT-EARLY): A Multicenter, Multi-Country, Randomized, Double-Blind, Active Comparator—Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib as monotherapy and in combination with non-biologic disease-modifying antirheumatic drugs for psoriatic arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Analysis of Upadacitinib Monotherapy and Upadacitinib Combination Therapy for the Treatment of Rheumatoid Arthritis from Two Phase 3 Trials - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Safety and Efficacy of Combination Therapy of Upadacitinib and Biologic Agents for Treatment-Resistant Psoriasis and Psoriatic Arthritis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common y chain cytokines i... [protocols.io]
- 17. Flow cytometric analysis of STAT phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 19. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [Application Notes: Upadacitinib in Combination with Other Immunomodulators]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13748610#using-upadacitinib-in-combination-with-other-immunomodulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com